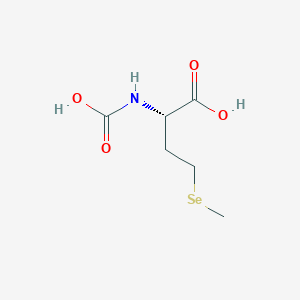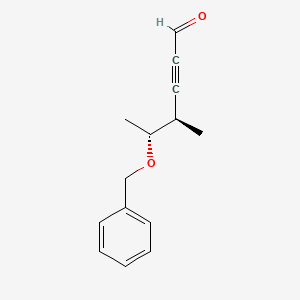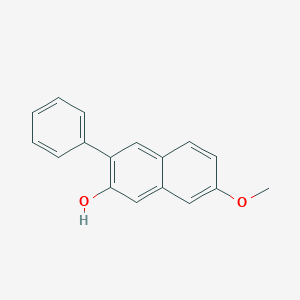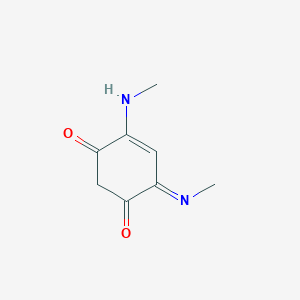
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid is an organic compound that belongs to the class of selenoamino acids This compound is characterized by the presence of a carboxyamino group and a methylselanyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid typically involves the incorporation of selenium into an amino acid structure. One common method is the selenation of a suitable precursor, such as a butanoic acid derivative, using selenium reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the selenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylselanyl group.
Substitution: The carboxyamino group can participate in nucleophilic substitution reactions, leading to the formation of amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylselanyl group can yield selenoxide or selenone derivatives, while substitution reactions can produce various amides or esters.
Applications De Recherche Scientifique
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenoamino acids and selenoproteins.
Biology: Studied for its role in biological systems, particularly in the context of selenium metabolism and its incorporation into selenoproteins.
Medicine: Investigated for its potential therapeutic applications, including its antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the development of selenium-containing materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid involves its incorporation into biological systems where it can exert its effects. The compound can be incorporated into selenoproteins, which play crucial roles in various cellular processes, including antioxidant defense and redox regulation. The molecular targets and pathways involved include the incorporation of selenium into the active sites of enzymes, enhancing their catalytic activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: Another selenoamino acid with a similar structure but with a selenomethyl group instead of a methylselanyl group.
Selenocystine: A dimeric form of selenocysteine with a diselenide bond.
Uniqueness
(2S)-2-(Carboxyamino)-4-(methylselanyl)butanoic acid is unique due to its specific structure, which combines a carboxyamino group with a methylselanyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918887-83-9 |
|---|---|
Formule moléculaire |
C6H11NO4Se |
Poids moléculaire |
240.13 g/mol |
Nom IUPAC |
(2S)-2-(carboxyamino)-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C6H11NO4Se/c1-12-3-2-4(5(8)9)7-6(10)11/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
NLKBZKXJIWKXEV-BYPYZUCNSA-N |
SMILES isomérique |
C[Se]CC[C@@H](C(=O)O)NC(=O)O |
SMILES canonique |
C[Se]CCC(C(=O)O)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)


![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)

![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)

